4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine
CAS No.:
Cat. No.: VC15750048
Molecular Formula: C11H22N2O3S
Molecular Weight: 262.37 g/mol
* For research use only. Not for human or veterinary use.
![4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine -](/images/structure/VC15750048.png)
Specification
Molecular Formula | C11H22N2O3S |
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Molecular Weight | 262.37 g/mol |
IUPAC Name | 4-(2-piperidin-2-ylethylsulfonyl)morpholine |
Standard InChI | InChI=1S/C11H22N2O3S/c14-17(15,13-6-8-16-9-7-13)10-4-11-3-1-2-5-12-11/h11-12H,1-10H2 |
Standard InChI Key | HWJUXMQHRHYBAV-UHFFFAOYSA-N |
Canonical SMILES | C1CCNC(C1)CCS(=O)(=O)N2CCOCC2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected to a piperidine ring (a six-membered amine heterocycle) through a sulfonylethyl spacer. The sulfonyl group (-SO-) introduces polarity and potential hydrogen-bonding capacity, while the ethyl chain provides conformational flexibility .
Key Structural Features:
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Morpholine Core: The oxygen atom at position 1 and nitrogen at position 4 create a polar, water-soluble scaffold .
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Piperidine Substituent: The 2-piperidinyl group introduces a secondary amine, influencing basicity and interaction with biological targets .
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Sulfonyl Linker: Enhances metabolic stability and modulates electronic properties .
Physicochemical Properties
While experimental data for the exact compound are scarce, analogs such as 4-[(4-Piperidinylmethyl)sulfonyl]-morpholine (PubChem CID 53415009) offer relevant benchmarks :
The sulfonyl group likely increases hydrophilicity compared to non-sulfonated analogs, potentially improving aqueous solubility .
Synthetic Methodologies
Retrosynthetic Analysis
The target compound can be dissected into three key building blocks:
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Morpholine backbone
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2-(2-Piperidinyl)ethylsulfonyl group
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Coupling strategy
A plausible route involves:
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Step 1: Synthesis of 2-(2-piperidinyl)ethanethiol.
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Step 2: Oxidation of the thiol to the sulfonyl group.
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Step 3: Nucleophilic substitution with morpholine.
Catalytic Asymmetric Approaches
Recent advances in urea-catalyzed Knoevenagel-epoxidation cascades (e.g., eQNU catalysts) could be adapted to install stereocenters in related morpholin-2-ones. For instance, J. Org. Chem. (2023) demonstrated a one-pot synthesis of 3-aryl morpholin-2-ones via asymmetric epoxidation and domino ring-opening cyclization (DROC) . While this method targets morpholin-2-ones, modifying the nucleophile (e.g., using 2-(2-piperidinyl)ethylamine) might yield the target sulfonamide.
Critical Reaction Parameters:
Pharmacological and Industrial Applications
Drug Discovery Context
Morpholine and piperidine derivatives are ubiquitous in pharmaceuticals due to their bioavailability and target engagement. For example:
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Aprepitant (EMEND®): A neurokinin-1 antagonist containing a morpholin-2-one core .
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Ciprofloxacin: A fluoroquinolone antibiotic with a piperazinyl group.
The sulfonyl group in 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine may confer affinity for proteases or G-protein-coupled receptors, akin to Merck’s NK-1 antagonists .
Patent Landscape
Patent US2008/045705A1 describes 4-(4-Piperidinyl)morpholine dihydrochloride as a precursor to kinase inhibitors . The ethylsulfonyl variant could similarly serve as an intermediate in kinase or protease inhibitor syntheses.
Hazard Statement | Precautionary Measure |
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H315-H319 | Avoid skin/eye contact; use gloves |
H335 | Ensure adequate ventilation |
Future Directions and Research Gaps
Unresolved Challenges
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Stereocontrol: Asymmetric synthesis of the ethylsulfonyl bridge remains unexplored.
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Biological Screening: No published data exist on the target compound’s activity.
Opportunities
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